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Compound of Interest

Compound Name: Sodium permanganate

Cat. No.: B155533

Introduction

In the manufacturing of multi-layer printed circuit boards (PCBSs), the creation of through-holes

and vias is a critical step for establishing inter-layer electrical connections. The drilling process,
however, often generates significant heat, causing the epoxy resin of the substrate to melt and
smear over the exposed copper surfaces within the hole. This "drill smear" is a non-conductive
layer that can lead to faulty or unreliable electrical connections after metallization.

The desmear process is designed to remove this resin smear. A more aggressive version of
this process, known as "etchback," not only removes the smear but also etches away a
controlled amount of the epoxy resin from the hole wall, exposing a greater surface area of the
copper innerlayers. This creates a more robust three-point connection during subsequent
plating, significantly enhancing the reliability of the finished PCB.

Alkaline sodium permanganate (NaMnOa) solutions have become an industry standard for
desmear and etchback processes.[1][2] This is due to their high reactivity with epoxy resins and
selectivity, which allows for the removal of the resin without significantly attacking the copper
circuitry.[2] This application note provides a detailed overview of the chemical principles,
process parameters, and experimental protocols for the selective etching of FR-4 type epoxy
resins using sodium permanganate.

Chemical Principle of Permanganate Etching
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The selective etching process relies on the strong oxidizing potential of the permanganate ion
(MnOa47) in a highly alkaline environment (typically using sodium hydroxide, NaOH). The
permanganate attacks the organic epoxy resin, breaking it down into soluble components and
carbon dioxide.[3]

In this reaction, the manganese in the permanganate ion, which is in the +7 oxidation state, is
reduced. In a strongly alkaline solution, it is primarily reduced to the manganate ion (MnOa427),
where manganese is in the +6 oxidation state.[4] This reaction is identifiable by a color change
in the etching bath from deep purple (permanganate) to green (manganate).[5] Further
reduction can lead to the formation of insoluble manganese dioxide (MnO2) residues on the
PCB surface, where manganese is in the +4 oxidation state.[2]

These manganese residues are detrimental to subsequent plating steps and must be
completely removed. This is accomplished in a "neutralization” or "reduction"” step, which
typically uses an acidic solution (e.g., sulfuric acid) containing a reducing agent to solubilize the
manganese residues, allowing them to be rinsed away.[6][7]
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Caption: Chemical pathway of epoxy etching and residue removal.

Process Parameters and Quantitative Data

The effectiveness and rate of the etching process are governed by several key parameters:
sodium permanganate concentration, sodium hydroxide concentration, temperature, and
immersion time. Higher concentrations and temperatures generally lead to higher etch rates.[2]
[8] However, excessively aggressive conditions can damage the glass fibers within the PCB
substrate or make the process difficult to control.[2]

The following table summarizes experimental data from a study on high-concentration sodium
permanganate solutions, illustrating the effect of concentration on the amount of epoxy resin
etched (measured by weight loss) from a test board over 15 minutes at 77°C.[8]
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Experiment NaMnOas Immersion Temperatur  Weight
No. (glL) NaOH (glL) Time (min) e (°C) Loss (g)
1 148 129 15 77 -0.0876
2 158 133 15 77 -0.1060
3 168 137 15 77 -0.0900
4 178 141 15 77 -0.1291
5 188 145 15 77 -0.1252
8 192 127 15 77 -0.1415
16 163 100 15 77 -0.1655
18 163 150 15 77 -0.1583
7 407 338 15 77 -0.1306

Data adapted from U.S. Patent 4,601,783.[8] The negative sign indicates a loss of weight from
the PCB coupon.
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Caption: Relationship between process parameters and outcomes.

Experimental Protocols
Safety Precautions

Sodium permanganate is a strong oxidizing agent. Alkaline permanganate solutions are
corrosive and can cause severe skin and eye damage. Always handle these chemicals in a
well-ventilated area, such as a fume hood.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles, a face shield, and a lab coat.

e Handling: Avoid contact with skin, eyes, and clothing. Do not mix with combustible materials,
acids, or reducing agents, as this can cause a violent reaction.

» Storage: Store sodium permanganate in a cool, dry place away from incompatible
materials. Keep containers tightly closed.

Protocol for Preparation of Alkaline Permanganate Etch
Bath

This protocol describes the preparation of 1 liter of a typical etch bath.

Materials:

Sodium Hydroxide (NaOH), pellets

Sodium Permanganate (NaMnQOa)

Deionized (DI) Water

1 L Beaker (Polypropylene or other resistant material)

Heated magnetic stir plate

Procedure:

o Place the 1 L beaker on the heated magnetic stir plate.
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Add approximately 700 mL of DI water to the beaker and begin stirring.

Slowly and carefully add 40-80 grams of NaOH pellets to the water. The dissolution is
exothermic; allow the solution to cool before proceeding. A typical concentration is around 60
g/L.

Once the NaOH solution has cooled, slowly add 50-80 grams of NaMnOa crystals while
stirring continuously. A common starting concentration is 70 g/L.

Add DI water to bring the total volume to 1 liter.

Heat the solution to the target operating temperature (typically 70-80°C) and continue stirring
until all components are fully dissolved. The solution should have a deep purple color.

Protocol for Desmear/Etchback of FR-4 PCB Coupon

Equipment:

Prepared alkaline permanganate etch bath in a heated container.

Beakers for rinsing.

FR-4 PCB test coupon (e.g., 5x5 cm with drilled holes).

Stopwatch.

Laboratory oven.

Analytical balance.

Procedure:

Pre-Cleaning (Swelling): For enhanced etching, immerse the PCB coupon in a suitable
solvent sweller (e.g., formulations containing gamma-butyrolactone) for 3-5 minutes at the
recommended temperature (often 70-80°C).[9]

Rinse: Thoroughly rinse the coupon with DI water for 1-2 minutes to remove the sweller
solution.
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« Initial Weighing: Dry the coupon completely in an oven (e.g., at 100°C) and record its initial
weight (W _initial) using an analytical balance.

e Permanganate Etching: Immerse the coupon in the heated (70-80°C) and agitated
permanganate etch bath.

o For desmearing, an immersion time of 1-5 minutes is typical.[6]
o For etchback, a longer time of 5-20 minutes is required.[6]

e Rinse: Remove the coupon and immediately rinse thoroughly with DI water for 1-2 minutes
to remove the bulk of the etching solution.

Protocol for Post-Etch Neutralization and Cleaning

Materials:

o Neutralizer solution: 5% v/v Sulfuric Acid (H2S0Oa4) in DI water containing a mild reducing
agent (e.g., 3-5% hydroxylamine sulfate).

o Beakers for neutralization and rinsing.
Procedure:

» Neutralization: Immerse the rinsed coupon from step 4.3.5 into the acidic neutralizer solution
for 3-5 minutes at room temperature with gentle agitation. This step will remove the
brown/black manganese dioxide residues.

e Final Rinse: Rinse the coupon thoroughly in running DI water for at least 3 minutes to
remove all traces of the neutralizer solution.

e Drying and Weighing: Dry the coupon completely in an oven and record its final weight
(W_final).

Protocol for Process Characterization
1. Weight Loss Method:
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o Calculate the total weight loss (AW) to quantify the amount of resin removed:
o AW = W._initial - W_final
e This provides a quantitative measure of the overall etch rate.[8]
2. Scanning Electron Microscopy (SEM) Analysis:
e Section the PCB coupon through a drilled hole to expose a cross-section of the hole wall.
e Mount the sectioned sample on an SEM stub.

e Sputter-coat the sample with a conductive material (e.g., gold/palladium) to prevent
charging.

o Examine the hole wall under the SEM.
o Characterize:
o Smear Removal: Verify that no resin smear is present on the copper innerlayer pads.

o Etchback: Measure the depth of the resin recession relative to the copper pad (typically a
few micrometers).

o Surface Morphology: Assess the micro-roughening of the epoxy surface, which is critical
for good adhesion of the subsequent plated copper.[10][11]

Experimental Workflow Visualization

The entire process, from preparation to analysis, can be summarized in the following workflow.

Caption: End-to-end workflow for PCB desmear and etchback.

Etch Bath Maintenance and Regeneration

During the etching process, the concentration of active permanganate (MnOa4~) decreases
while the concentration of inactive manganate (MnOa42-) increases. This reduces the etch rate
and bath efficiency. To extend the life of the bath, regeneration is necessary. This involves
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adding a secondary oxidant, such as sodium hypochlorite or sodium persulfate, to the bath.[12]
This secondary oxidant converts the manganate ions back into permanganate ions, restoring
the bath's etching capability and extending its operational lifetime significantly.[5] Regular
analytical titration or spectrophotometric methods can be used to monitor the concentrations of
permanganate and manganate to determine when regeneration is needed.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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